2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including triazoles, is a significant area of research due to their broad range of biological activities and applications in medicinal chemistry. Compounds with triazole cores have been synthesized for various purposes, such as exploring their insecticidal properties (Fadda et al., 2017). These compounds demonstrate the versatility of triazole derivatives in developing new chemical entities with potential applications in pest control and agriculture.
Biological Activities
Triazole derivatives have been extensively studied for their antimicrobial properties. For example, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting the triazole ring's contribution to their biological activities (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
Compounds incorporating the triazole moiety are also explored for their potential in drug development. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which share a structural resemblance with triazole derivatives, have been investigated for their neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002). This reflects the broad therapeutic potential of compounds with such heterocyclic cores.
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-2-31-20-11-9-19(10-12-20)25-22(30)16-32-23-27-26-21(29(23)28-13-3-4-14-28)15-17-5-7-18(24)8-6-17/h3-14H,2,15-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEBPQJORRQBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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